2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
Overview
Description
“2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It has a molecular weight of 190.22 g/mol . The compound is also known by other synonyms such as “2-thiophen-2-yl pyrimidine-5-carbaldehyde”, “2-thien-2-ylpyrimidine-5-carbaldehyde”, “2-thien-2-yl pyrimidine-5-carboxaldehyde”, “2-2-thienyl pyrimidine-5-carbaldehyde”, and "2-thien-2-yl pyrimidine-5-carbaldehyde" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:C1=CSC(=C1)C2=NC=C(C=N2)C=O
. Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 190.22 g/mol . Its InChI Key is DCIBDJAGZUQNKM-UHFFFAOYSA-N .Scientific Research Applications
Catalysis and Synthesis of Derivatives
- 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde has been utilized in the synthesis of novel compounds. For instance, it was used as a precursor in the synthesis of pyrano[2,3-d]pyrimidine derivatives and their complexes as potent protease inhibitors. These derivatives were synthesized via an eco-friendly and economical method using Mn2O3 nanoparticles as a catalyst (Shehab & El-Shwiniy, 2018).
Antimicrobial and Biological Activity
- The compound has been a part of the synthesis of various heterocyclic compounds which exhibited significant antimicrobial activity. For example, its derivatives were screened for biological activity against various bacteria and fungi, showing that the antimicrobial activity was dependent on the type of the Schiff base moiety (Hamed et al., 2020).
Liquid Crystalline Materials
- Research has explored its use in the synthesis of heterocyclic liquid crystalline materials. A study synthesized thiophen-2-ylpyrimidines to evaluate the effect of the introduction of heterocyclic rings on the liquid crystalline behavior of mesogens. This led to the discovery of compounds exhibiting various smectic phases (Sharma, Lacey, & Wilson, 2003).
Material Science and Quantum Chemical Investigations
- In material science, 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled for efficient charge transfer materials. Quantum chemical investigations were conducted to understand the relationship between structure and properties, which can be beneficial for designing novel materials (Irfan, 2014).
Fluorescent Sensor Development
- 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a derivative, has been synthesized and identified as a novel fluorescent sensor for ferric ion. It exhibited strong quenching fluorescence in the presence of Fe3+ ion, demonstrating its potential application in sensor technology (Zhang et al., 2016).
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a thiophene ring and an aldehyde group. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIBDJAGZUQNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640434 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921939-12-0 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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